molecular formula C13H16N2O3 B4231477 3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole

3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole

Cat. No.: B4231477
M. Wt: 248.28 g/mol
InChI Key: YATMQOGQXWCMRY-UHFFFAOYSA-N
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Description

3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl ring, as well as an ethyl group on the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-ethoxy-3-methoxybenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.

    Substitution: The ethoxy and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce hydrazines or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, modulate receptor signaling pathways, or induce cellular responses through oxidative stress or other mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole: Lacks the ethyl group on the oxadiazole ring.

    5-ethyl-1,2,4-oxadiazole: Lacks the phenyl ring with ethoxy and methoxy substituents.

    3-(4-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole: Lacks the ethoxy group on the phenyl ring.

Uniqueness

3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole is unique due to the combination of its ethoxy and methoxy substituents on the phenyl ring and the ethyl group on the oxadiazole ring

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-4-12-14-13(15-18-12)9-6-7-10(17-5-2)11(8-9)16-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATMQOGQXWCMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC(=C(C=C2)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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